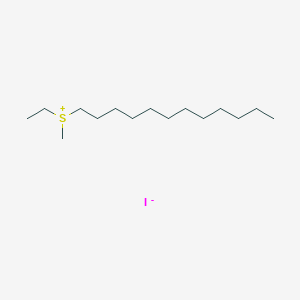

Dodecyl(ethyl)methylsulfanium iodide

Description

Dodecyl(ethyl)methylsulfanium iodide is a quaternary sulfonium salt characterized by a central sulfur atom bonded to three alkyl groups: a dodecyl (C₁₂H₂₅), an ethyl (C₂H₅), and a methyl (CH₃) group, with an iodide (I⁻) counterion. Its structure imparts cationic surfactant properties, making it relevant in applications such as antimicrobial agents, phase-transfer catalysts, and ionic liquids. The compound’s long hydrophobic dodecyl chain enhances micelle formation, while the positively charged sulfur atom facilitates interactions with negatively charged surfaces or molecules.

Properties

CAS No. |

65955-45-5 |

|---|---|

Molecular Formula |

C15H33IS |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

dodecyl-ethyl-methylsulfanium;iodide |

InChI |

InChI=1S/C15H33S.HI/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

ARJMGEOMIVYGLN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[S+](C)CC.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl(ethyl)methylsulfanium iodide can be synthesized through the alkylation of dodecyl sulfide with ethyl iodide and methyl iodide. The reaction typically involves the following steps:

Alkylation of Dodecyl Sulfide: Dodecyl sulfide is reacted with ethyl iodide in the presence of a base such as sodium hydroxide to form dodecyl(ethyl)sulfide.

Further Alkylation: The dodecyl(ethyl)sulfide is then reacted with methyl iodide to form dodecyl(ethyl)methylsulfanium iodide.

The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or distillation .

Industrial Production Methods

Industrial production of dodecyl(ethyl)methylsulfanium iodide follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then purified using industrial-scale distillation and crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl(ethyl)methylsulfanium iodide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form dodecyl(ethyl)methylsulfide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

Nucleophilic Substitution: The major products are the corresponding sulfanium salts with different anions.

Oxidation: The major products are sulfoxides or sulfones.

Reduction: The major product is dodecyl(ethyl)methylsulfide.

Scientific Research Applications

Dodecyl(ethyl)methylsulfanium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its surfactant properties.

Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents

Mechanism of Action

The mechanism of action of dodecyl(ethyl)methylsulfanium iodide primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the charged sulfanium group interacts with water molecules. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules and facilitate their solubilization in aqueous solutions .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Iodide (CH₃I)

- Key Differences: Methyl iodide is volatile (boiling point: 42.5°C) and primarily used as a methylating agent, whereas the bulkier dodecyl(ethyl)methylsulfanium iodide is non-volatile and functions as a surfactant . Environmental impact: Methyl iodide has a short atmospheric lifetime (~13 days) due to photolysis, while the sulfanium compound’s persistence in aquatic systems is likely higher due to reduced volatility and stronger hydrophobic interactions .

Sodium Dodecyl Sulfate (SDS)

- Structure : Anionic surfactant with a dodecyl chain and sulfate head group.

- Key Differences :

| Property | Dodecyl(ethyl)methylsulfanium Iodide | Sodium Dodecyl Sulfate (SDS) |

|---|---|---|

| Ionic Character | Cationic | Anionic |

| Critical Micelle Concentration (CMC) | Hypothesized to be lower (~1–5 mM)* | 8.2 mM (measured) |

| Applications | Antimicrobial, cationic surfactants | Detergents, protein denaturation |

- The cationic nature of the sulfanium compound enables binding to nucleic acids or bacterial cell walls, unlike SDS, which disrupts lipid membranes via charge competition .

Quaternary Ammonium Salts (e.g., Cetyltrimethylammonium Bromide, CTAB)

- Structure : Nitrogen-centered cationic surfactant.

- Key Differences :

- Thermal Stability : Sulfonium salts like dodecyl(ethyl)methylsulfanium iodide generally exhibit lower thermal stability compared to quaternary ammonium salts due to weaker S–C bonds versus N–C bonds .

- Antimicrobial Efficacy : Sulfonium compounds may show broader-spectrum activity against Gram-negative bacteria due to enhanced membrane penetration from larger alkyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.